

Crystal Structure of CCR5 in Complex with PF-232798: A Technical Guide

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Compound of Interest		
Compound Name:	PF-232798	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of the C-C chemokine receptor type 5 (CCR5) in complex with **PF-232798**, a second-generation oral CCR5 antagonist. The content herein is curated for professionals in the fields of biomedical research and drug development, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by regulating leukocyte trafficking.[1][2] It also functions as a primary co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus (HIV-1).[1][3][4] Consequently, CCR5 has emerged as a significant therapeutic target for the prevention of HIV-1 infection. **PF-232798** is a potent, orally bioavailable antagonist of CCR5 that has been evaluated in clinical trials for the treatment of HIV-1.[5][6] This document details the high-resolution crystal structure of CCR5 in a bound state with **PF-232798**, providing critical insights into its mechanism of action and offering a structural basis for the development of next-generation anti-HIV therapeutics.

Quantitative Data

The following tables summarize the key quantitative data derived from the crystallographic and binding studies of the CCR5-**PF-232798** complex.



Table 1: Crystallographic Data Collection and

Refinement Statistics

Data Collection	CCR5-PF-232798 Complex
Resolution (Å)	2.9
Space group	P212121
Unit-cell parameters (Å)	a=63.5, b=66.1, c=134.4
α, β, γ (°)	90, 90, 90
Molecules per asymmetric unit	1
Rwork / Rfree (%)	24.4 / 28.3
Data from Zhu et al., 2019[5]	

Table 2: Comparative Binding Affinities of CCR5

Antagonists

Compound	Binding Affinity (Ki or IC50 in nM)	
PF-232798	0.5	
Maraviroc	3.0	
Data from Zhu et al., 2019[5]		

Experimental Protocols

The methodologies employed in the determination of the CCR5-**PF-232798** crystal structure are detailed below.

Protein Expression and Purification

Human CCR5 was expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. The construct was engineered to include an N-terminal FLAG tag for purification and a C-terminal fusion to T4 lysozyme to facilitate crystallization. Cells were harvested 48 hours post-infection and the membrane fraction was isolated. CCR5 was



solubilized from the membranes using a detergent mixture and purified by affinity chromatography using an anti-FLAG antibody resin. The purified receptor was then further purified by size-exclusion chromatography to ensure homogeneity.

Crystallization

The purified CCR5-**PF-232798** complex was crystallized using the lipidic cubic phase (LCP) method. The protein-ligand complex was mixed with a lipid mixture (monoolein) to form the LCP. Crystallization screening was performed using a robotic system to dispense the LCP into 96-well plates containing various precipitant solutions. Plate-like crystals of the CCR5-**PF-232798** complex grew to a final size of approximately 50 x 50 x 5 μm over a period of two weeks at 20°C.

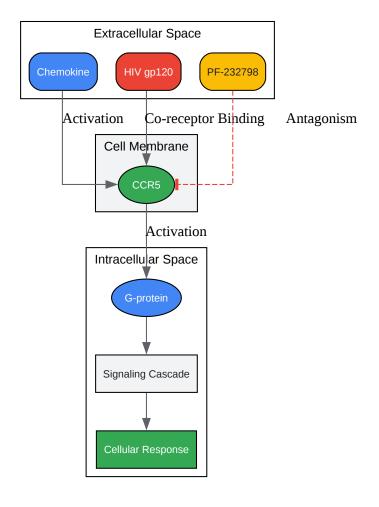
Data Collection and Structure Determination

X-ray diffraction data were collected from cryo-cooled crystals at a synchrotron light source. The data were processed and scaled using standard crystallographic software. The structure was solved by molecular replacement using the previously determined structure of CCR5 in complex with maraviroc (PDB ID: 4MBS) as a search model. The model was then manually rebuilt and refined against the diffraction data to yield the final structure.

Visualizations

The following diagrams illustrate key pathways and workflows related to the CCR5-**PF-232798** structure and its biological context.





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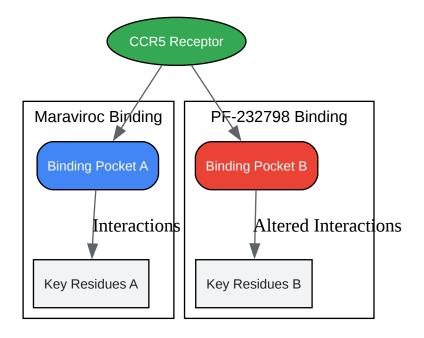
Caption: Canonical CCR5 signaling pathway and points of intervention.



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Caption: Experimental workflow for determining the CCR5-PF-232798 crystal structure.





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Caption: Logical relationship of antagonist binding sites within CCR5.

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imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798) - PubMed [pubmed.ncbi.nlm.nih.gov]

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